(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine
Description
Properties
CAS No. |
38395-64-1 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine |
InChI |
InChI=1S/C14H14N2O/c1-17-13-9-7-12(8-10-13)14(16-15)11-5-3-2-4-6-11/h2-10H,15H2,1H3/b16-14+ |
InChI Key |
FAIIQDWYCSYMHC-JQIJEIRASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/N)/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NN)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Methoxyphenylhydrazine
Before synthesizing the target hydrazone, 4-methoxyphenylhydrazine is typically prepared from p-anisidine (4-methoxyaniline) through diazotization followed by reduction:
Step 1: Diazotization
p-Anisidine is treated with sodium nitrite in acidic aqueous medium (hydrochloric acid) at low temperature (~ -5 °C) to form the diazonium salt.Step 2: Reduction
The diazonium salt is then reduced using tin(II) chloride in hydrochloric acid, yielding 4-methoxyphenylhydrazine hydrochloride as a pink solid with about 77% yield.
This method is well-established and provides a reliable source of the hydrazine derivative needed for the next step.
Synthesis of (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine
The target compound is synthesized via condensation of 4-methoxyphenylhydrazine with benzaldehyde under reflux conditions in an alcoholic solvent such as ethanol. The general reaction scheme is:
$$
\text{4-methoxyphenylhydrazine} + \text{benzaldehyde} \rightarrow (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine + \text{H}_2\text{O}
$$
- The reaction typically proceeds by mixing equimolar amounts of the hydrazine and aldehyde in ethanol.
- The mixture is refluxed for approximately 2 hours to ensure completion.
- The product precipitates out or is isolated by solvent evaporation and recrystallization.
- The hydrazone is characterized by spectroscopic methods such as ^1H NMR, IR, and mass spectrometry to confirm the structure.
Alternative and Related Synthetic Routes
In broader synthetic contexts, hydrazones like (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine can be intermediates for further transformations, such as oxidative cyclization to form heterocycles (e.g., 1,3,4-oxadiazoles). For instance, the hydrazone can be oxidized using iodobenzene diacetate in dichloromethane to yield oxadiazole derivatives with biological activity.
Catalytic and Green Chemistry Approaches
While the classical condensation is straightforward, recent advances in green chemistry have introduced more eco-friendly methods for related hydrazine and hydrazone synthesis:
Ionic Liquid Catalysis:
Acidic ionic liquids such as triethylammonium hydrogen sulfate ([Et3NH][HSO4]) have been used as recyclable catalysts to facilitate multi-component condensations involving phenylhydrazine, aldehydes, and ethyl acetoacetate under solvent-free conditions. These methods enhance yield, reduce reaction time, and avoid volatile organic solvents. Although this method is reported for related pyrazolone derivatives, the principles can be adapted for hydrazone synthesis.Solvent-Free Conditions:
Performing reactions without solvents at elevated temperatures (e.g., 90 °C) in the presence of catalysts improves sustainability by minimizing waste and hazards.
Summary of Experimental Conditions and Yields
Mechanistic Insights
The hydrazone formation proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of hydrazones. Catalysts such as acidic ionic liquids can protonate the carbonyl oxygen, increasing electrophilicity and accelerating the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Synthesis of (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine
The compound can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and phenylhydrazine. The reaction typically proceeds under mild conditions, yielding the desired hydrazone with good purity. The process can be optimized using different solvents and catalysts to enhance yield and reduce environmental impact.
Biological Applications
2.1 Antimicrobial Activity
Research has demonstrated that derivatives of (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, cyclopalladate complexes derived from this hydrazone have been reported to possess antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
2.2 Antioxidant Properties
Hydrazones are known for their antioxidant capabilities, which can be attributed to their ability to scavenge free radicals. This property is particularly beneficial in developing therapeutic agents aimed at combating oxidative stress-related diseases.
2.3 Anticancer Potential
The hydrazone framework has been associated with anticancer activity in several studies. Compounds derived from (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Material Science Applications
3.1 Polymer Chemistry
(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine derivatives are being explored as monomers or additives in polymer synthesis. Their incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for applications in coatings and composites.
3.2 Sensor Development
The unique optical properties of hydrazones allow their use in sensor technology, particularly in detecting metal ions or small organic molecules. The fluorescence properties of certain derivatives make them ideal candidates for developing sensitive and selective sensors .
Case Studies
Mechanism of Action
The mechanism of action of (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Arylidene hydrazines exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of (E)-[(4-Methoxyphenyl)-phenylmethylidene]hydrazine with Analogues
Key Findings
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methoxyphenyl group enhances electron density, improving antioxidant activity (e.g., DPPH scavenging ). In contrast, trichlorophenyl substituents (electron-withdrawing) in ’s compound increase antifungal potency due to enhanced lipophilicity and membrane penetration .
Heterocyclic Integration :
- Compounds with triazole () or pyrazole () rings exhibit stronger bioactivity than simpler hydrazines. For example, the triazole moiety in ’s compound enhances antifungal activity by facilitating hydrogen bonding with fungal enzymes .
Synthetic Efficiency: Acid-catalyzed condensations (e.g., HCl in ethanol ) generally yield higher purity (>90%) compared to Fisher indole syntheses, which often produce byproducts like phenylhydrazones ().
Pharmacological Selectivity :
- Hydrazines with bulky substituents (e.g., naphthalene in ’s compound) show reduced COX-1 inhibition, suggesting improved safety profiles for anti-inflammatory applications .
Biological Activity
(E)-[(4-Methoxyphenyl)-phenylmethylidene]hydrazine, also known by its CAS number 38395-64-1, is a hydrazone compound that has gained attention for its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
(E)-[(4-Methoxyphenyl)-phenylmethylidene]hydrazine is characterized by the presence of a methoxy group attached to a phenyl ring, which contributes to its chemical reactivity and biological properties. Its molecular formula is , and it possesses a significant hydrazone functional group, which is known for various biological activities.
Hydrazones, including (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine, exhibit multiple mechanisms of action that contribute to their biological activities:
- Antimicrobial Activity : Hydrazones have been shown to inhibit bacterial growth through disruption of cell membrane integrity and interference with metabolic pathways. For instance, studies have indicated that similar compounds can exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research has demonstrated that hydrazone derivatives can induce apoptosis in cancer cells. The compound's ability to interact with DNA and inhibit cell proliferation has been noted in various cancer cell lines .
- Antioxidant Activity : Compounds with hydrazone functionality often exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress within cells .
Biological Activities
The biological activities of (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine can be summarized as follows:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various hydrazone derivatives, including (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine, revealing that it exhibited significant inhibitory effects against Candida albicans with a minimum inhibitory concentration (MIC) of 125 μg/mL .
- Anticancer Activity : In vitro testing showed that this compound had an IC50 value ranging from 4-17 μM against several cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Anti-inflammatory Effects : Research indicated that compounds similar to (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine could reduce levels of pro-inflammatory cytokines in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. How can researchers optimize the synthesis of (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters.
- Temperature : Maintain 60–80°C during hydrazone formation to prevent side reactions (e.g., decomposition of the methoxyphenyl group) .
- pH : Use mildly acidic conditions (pH 5–6) to stabilize the hydrazine intermediate and avoid premature cyclization .
- Solvent Choice : Ethanol or methanol is preferred for solubility and reaction homogeneity .
- Workup : Purify via recrystallization (ethanol/water) and monitor progress with thin-layer chromatography (TLC; Rf ~0.5 in ethyl acetate/hexane) .
Q. What analytical techniques are critical for characterizing (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine and confirming its structure?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR to confirm the E-configuration (δ 8.2–8.5 ppm for the hydrazone proton) and methoxy group integration (δ 3.8 ppm, singlet) .
- IR Spectroscopy : Identify the N–N stretch (~1600 cm) and C=O/C=N vibrations (~1650 cm) .
- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N percentages .
Q. What are the key reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The hydrazone moiety participates in:
- Cyclization Reactions : Forms triazoles or pyrazoles under acidic conditions (e.g., POCl) .
- Oxidation/Reduction : Reacts with KMnO (oxidation to carboxylic acids) or NaBH (reduction to hydrazines) .
- Nucleophilic Substitution : The methoxy group can be demethylated with BBr to introduce hydroxyl groups for further functionalization .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity and biological activity of this compound?
- Methodological Answer : Substituent effects can be systematically studied via:
- Comparative Synthesis : Replace the methoxy group with halogens (Cl, Br) or methyl groups to alter electron density (Table 1) .
- Computational Modeling : Use DFT calculations to map charge distribution and predict sites for electrophilic attack .
Table 1 : Substituent Effects on Reactivity and Bioactivity
| Substituent | Electronic Effect | Biological Activity (IC vs. α-Chymotrypsin) |
|---|---|---|
| 4-OCH | Electron-donating | 12.5 µM |
| 4-Cl | Electron-withdrawing | 8.2 µM |
| 4-NO | Strong electron-withdrawing | 5.7 µM |
Q. What computational strategies are effective for predicting interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to α-chymotrypsin (PDB: 1AB9). Focus on hydrogen bonding with Ser195 and hydrophobic interactions with the methoxyphenyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex under physiological conditions .
Q. How can researchers resolve contradictions in reported bioactivity data for hydrazine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial assays) while normalizing for variables like solvent (DMSO vs. water) and cell lines .
- Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., CLSI guidelines for MIC assays) .
Q. What in vitro assays are most suitable for evaluating its enzyme inhibitory effects?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
